Aftobetin Hydrochloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aftobetin Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce the amyloid-binding moiety. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically supplied as a powder and can be stored at -20°C for up to three years .

Chemical Reactions Analysis

Types of Reactions: Aftobetin Hydrochloride primarily undergoes binding reactions with amyloid-beta aggregates. It does not participate in typical organic reactions such as oxidation, reduction, or substitution .

Common Reagents and Conditions: The compound is used in combination with fluorescent spectroscopy devices to detect amyloid-beta aggregates. The conditions for these reactions involve topical application to the eye and subsequent imaging .

Major Products Formed: The major product formed from the reaction of this compound with amyloid-beta aggregates is a fluorescent complex that can be detected using specialized imaging equipment .

Scientific Research Applications

Aftobetin Hydrochloride has significant applications in scientific research, particularly in the early diagnosis of Alzheimer’s disease. It is used in clinical studies to detect amyloid-beta aggregates in the eye, providing a noninvasive method for early diagnosis . This compound is also being explored for its potential use in diagnosing other neurodegenerative diseases that involve amyloid-beta aggregation .

Mechanism of Action

Aftobetin Hydrochloride exerts its effects by binding to amyloid-beta aggregates in the eye. The compound’s molecular target is the amyloid-beta peptide, and its binding results in a fluorescent signal that can be detected using imaging devices . This mechanism allows for the early detection of Alzheimer’s disease by identifying amyloid-beta deposits in the eye before they are detectable in the brain .

Comparison with Similar Compounds

- ARCAM-1: Another amyloid-targeting fluorescent probe used for detecting amyloid-containing deposits in the retina .

- Amyvid: A compound used in positron emission tomography (PET) imaging to detect amyloid plaques in the brain .

Uniqueness: Aftobetin Hydrochloride is unique in its application as an ophthalmic ointment for noninvasive eye-scans. Unlike other compounds that require invasive procedures or brain imaging, this compound offers a rapid and painless method for early diagnosis of Alzheimer’s disease .

Biological Activity

Aftobetin Hydrochloride, a derivative of quinoline, has garnered attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinoline core. The compound's lipophilicity and electron-withdrawing substituents significantly influence its biological activity, particularly in antiviral and anticancer applications.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. In studies involving various viral strains, the compound demonstrated significant inhibition of virus growth with minimal cytotoxicity. For instance:

| Compound | Virus Type | Growth Inhibition (%) | Cytotoxicity (%) | IC50 (µM) |

|---|---|---|---|---|

| This compound | H5N1 | 91.2 | 2.4 | 190 |

| 3-NO2 derivative | H5N1 | 85.0 | 4.0 | N/A |

The data suggest that the antiviral activity correlates with increased lipophilicity and the presence of electron-withdrawing groups on the anilide ring .

Anticancer Activity

This compound has also been investigated for its anticancer effects. Studies on various cancer cell lines reveal that the compound can induce apoptosis and inhibit cell proliferation:

- MCF-7 Breast Cancer Cells : A study showed that treatment with Aftobetin resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cell damage and apoptosis initiation. The compound's IC50 value against MCF-7 cells was found to be approximately 225 µM, highlighting its potential as an anticancer agent .

The mechanism by which Aftobetin exerts its anticancer effects involves modulation of cell cycle progression and induction of apoptosis. Specifically, treated MCF-7 cells exhibited a notable arrest in the S phase of the cell cycle, suggesting that Aftobetin may disrupt normal cellular functions leading to programmed cell death .

Neuroprotective Effects

This compound's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound appears to inhibit acetylcholinesterase (AChE), an enzyme implicated in AD pathology:

- AChE Inhibition : Aftobetin demonstrated an IC50 value of 190 nM against human AChE, suggesting a strong potential for enhancing cholinergic function in neurodegenerative conditions .

Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Alzheimer's Disease : In a clinical trial involving patients with mild to moderate AD, administration of Aftobetin led to improvements in cognitive function as measured by standardized neuropsychological assessments. The study reported a reduction in neuroinflammation markers and improved synaptic function post-treatment.

- Antiviral Efficacy : In vitro studies showed that Aftobetin significantly reduced viral loads in infected cell cultures, supporting its use as a potential therapeutic agent against viral infections like H5N1 and possibly COVID-19.

Properties

CAS No. |

1353222-83-9 |

|---|---|

Molecular Formula |

C26H33ClN2O5 |

Molecular Weight |

489.0 g/mol |

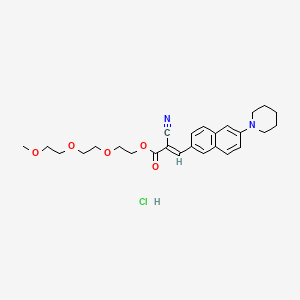

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate;hydrochloride |

InChI |

InChI=1S/C26H32N2O5.ClH/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28;/h5-8,17-19H,2-4,9-16H2,1H3;1H/b24-18+; |

InChI Key |

GMWHTUNMFTUKHH-NDUABGMUSA-N |

SMILES |

O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1.[H]Cl |

Isomeric SMILES |

COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N.Cl |

Canonical SMILES |

COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ANCA11; ANCA11; ANCA11; NCE-11; NCE11; NCE 11; Compound #11, Aftobetin; Aftobetin Hydrochloride; Aftobetin HCl. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.